molecular formula C19H20O5 B13068392 Demethoxypinoresinol

Demethoxypinoresinol

Cat. No.: B13068392
M. Wt: 328.4 g/mol
InChI Key: GDSWNXUTRVITEP-ILRDRHFLSA-N
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Description

Demethoxypinoresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities and potential health benefits. Structurally, it is characterized by a dimeric arrangement of phenylpropanoid units, which are linked through a β-β’ bond. This compound has garnered attention due to its presence in traditional medicinal plants and its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxypinoresinol can be synthesized through various chemical reactions involving phenylpropanoid precursors. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction is typically mediated by peroxidases or laccases, which facilitate the formation of the β-β’ linkage between the phenylpropanoid units .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as Eucommiae Cortex. The extraction process may include fermentation with specific strains of microorganisms like Aspergillus niger and Actinomucor elegans, which help in biotransforming the plant material to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Demethoxypinoresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated lignan derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of demethoxypinoresinol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Demethoxypinoresinol can be compared with other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol:

    Pinoresinol: Similar in structure but contains methoxy groups on the aromatic rings.

    Lariciresinol: Contains additional hydroxyl groups, which enhance its solubility and biological activity.

    Secoisolariciresinol: Has an open-chain structure, making it more flexible and reactive.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its lack of methoxy groups differentiates it from other lignans and influences its reactivity and interaction with biological targets .

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(3S,3aR,6S,6aR)-3-(4-hydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol

InChI

InChI=1S/C19H20O5/c1-22-17-8-12(4-7-16(17)21)19-15-10-23-18(14(15)9-24-19)11-2-5-13(20)6-3-11/h2-8,14-15,18-21H,9-10H2,1H3/t14-,15-,18+,19+/m0/s1

InChI Key

GDSWNXUTRVITEP-ILRDRHFLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC=C(C=C4)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC=C(C=C4)O)O

Origin of Product

United States

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